molecular formula C21H20N4O2 B4440022 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole

5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole

Cat. No. B4440022
M. Wt: 360.4 g/mol
InChI Key: QZADLRVOFNISPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole, also known as SB-203580, is a chemical compound that belongs to the class of pyridinyl imidazoles. It is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a signaling molecule that plays an important role in the regulation of various cellular processes, such as inflammation, cell proliferation, and differentiation. The purpose of

Mechanism of Action

5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole acts as a competitive inhibitor of p38 MAPK by binding to the ATP-binding site of the enzyme. This prevents the activation of downstream signaling pathways that are involved in the regulation of various cellular processes. By inhibiting p38 MAPK, 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the expression of anti-inflammatory cytokines, such as IL-10.
Biochemical and Physiological Effects:
5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole has been shown to have various biochemical and physiological effects in different cell types and tissues. In macrophages, 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole can inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are important mediators of inflammation. In cancer cells, 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole can induce apoptosis and inhibit cell proliferation by blocking the activation of p38 MAPK. In cardiomyocytes, 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole can protect against ischemia-reperfusion injury by reducing oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole is its selectivity for p38 MAPK, which allows for specific inhibition of this signaling molecule without affecting other pathways. This makes 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole a valuable tool for studying the role of p38 MAPK in various biological processes. However, one of the limitations of 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole is its relatively low potency compared to other p38 MAPK inhibitors, such as SB-202190. This can limit its effectiveness in certain experimental settings.

Future Directions

There are several future directions for research on 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole and p38 MAPK. One area of interest is the development of more potent and selective p38 MAPK inhibitors for therapeutic use in various diseases, such as rheumatoid arthritis and cancer. Another area of interest is the identification of new downstream targets of p38 MAPK that may be involved in the regulation of cellular processes. Finally, the role of p38 MAPK in aging and age-related diseases, such as Alzheimer's disease, is an emerging area of research that may provide new insights into the mechanisms of aging and potential therapeutic targets.

Scientific Research Applications

5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole has been widely used in scientific research to investigate the role of p38 MAPK in various biological processes. It has been shown to inhibit the activation of p38 MAPK in vitro and in vivo, which can lead to a reduction in inflammation, cell migration, and apoptosis. 5-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxyphenyl}-4-phenyl-1H-imidazole has also been used to study the effects of p38 MAPK on the immune system, cancer, and cardiovascular diseases.

properties

IUPAC Name

5-[2-(2-imidazol-1-ylethoxy)-3-methoxyphenyl]-4-phenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-26-18-9-5-8-17(21(18)27-13-12-25-11-10-22-15-25)20-19(23-14-24-20)16-6-3-2-4-7-16/h2-11,14-15H,12-13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADLRVOFNISPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCN2C=CN=C2)C3=C(N=CN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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